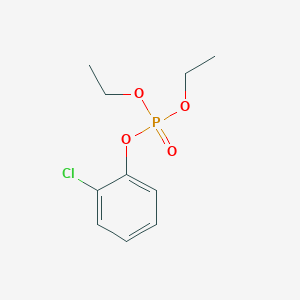
(2-chlorophenyl) diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chlorophenyl) diethyl phosphate is an organophosphorus compound characterized by the presence of a phosphoric acid esterified with o-chlorophenyl and diethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, o-chlorophenyl diethyl ester typically involves the esterification of phosphoric acid with o-chlorophenol and diethyl alcohol. The reaction can be catalyzed by acidic or basic catalysts, depending on the desired reaction conditions. Commonly, the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of phosphoric acid, o-chlorophenyl diethyl ester may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high-quality product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(2-chlorophenyl) diethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield phosphoric acid and the corresponding alcohols.
Substitution: The chlorine atom in the o-chlorophenyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts, water, and heat.
Substitution: Nucleophiles such as amines, thiols, and appropriate solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Phosphoric acid, o-chlorophenol, and diethyl alcohol.
Substitution: Substituted phosphoric acid esters.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
(2-chlorophenyl) diethyl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of phosphoric acid, o-chlorophenyl diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid, phenyl diethyl ester
- Phosphoric acid, o-methylphenyl diethyl ester
- Phosphoric acid, p-chlorophenyl diethyl ester
Uniqueness
(2-chlorophenyl) diethyl phosphate is unique due to the presence of the o-chlorophenyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
16462-86-5 |
|---|---|
Formule moléculaire |
C10H14ClO4P |
Poids moléculaire |
264.64 g/mol |
Nom IUPAC |
(2-chlorophenyl) diethyl phosphate |
InChI |
InChI=1S/C10H14ClO4P/c1-3-13-16(12,14-4-2)15-10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |
Clé InChI |
APOXHPYVMRKTKO-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OC1=CC=CC=C1Cl |
SMILES canonique |
CCOP(=O)(OCC)OC1=CC=CC=C1Cl |
Key on ui other cas no. |
16462-86-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















